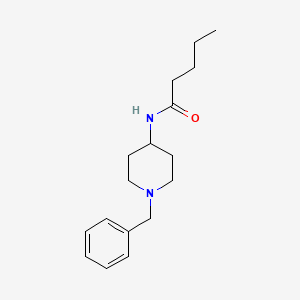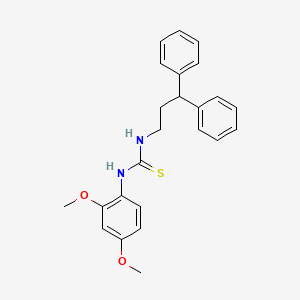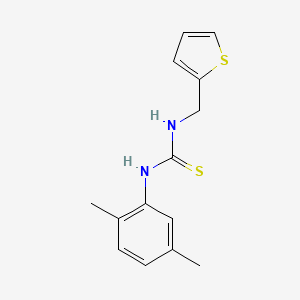![molecular formula C23H31N3O3S B4844300 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4844300.png)
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(phenylsulfonyl)amino]benzamide, commonly known as MPSPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. The compound belongs to the class of N-phenylsulfonyl benzamides and has been found to exhibit potent anticancer properties.
Mecanismo De Acción
The mechanism of action of MPSPB involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are crucial for cell division and are also involved in the transport of various molecules within the cell. MPSPB binds to the colchicine binding site on tubulin and prevents its polymerization, leading to the disruption of microtubule formation. This disruption ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPSPB has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, MPSPB has been found to possess anti-inflammatory and analgesic effects. MPSPB has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. Studies have also reported that MPSPB induces apoptosis in cancer cells by activating the caspase pathway, which is a crucial mechanism for programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MPSPB is its potent anticancer properties, which make it a promising candidate for cancer treatment. MPSPB has also been found to possess anti-inflammatory and analgesic effects, which could potentially be useful for the treatment of various inflammatory diseases. However, one of the limitations of MPSPB is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Furthermore, the toxicity of MPSPB has not been extensively studied, and further research is required to determine its safety and efficacy.
Direcciones Futuras
Several future directions can be explored for the development of MPSPB as a potential anticancer agent. One of the potential directions is the development of more water-soluble derivatives of MPSPB, which could improve its bioavailability and efficacy. Another potential direction is the investigation of the synergistic effects of MPSPB with other anticancer agents, which could potentially enhance its anticancer properties. Furthermore, the development of targeted delivery systems for MPSPB could potentially improve its selectivity towards cancer cells and reduce its toxicity towards normal cells. Overall, further research is required to fully understand the potential of MPSPB as a cancer therapeutic agent.
Aplicaciones Científicas De Investigación
MPSPB has been extensively studied for its anticancer properties and has been found to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Several studies have reported that MPSPB induces apoptosis in cancer cells by activating the caspase pathway, which is a crucial mechanism for programmed cell death. MPSPB has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition to its anticancer properties, MPSPB has also been studied for its anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-18-12-16-26(17-13-18)15-7-14-24-23(27)21-10-6-11-22(19(21)2)25-30(28,29)20-8-4-3-5-9-20/h3-6,8-11,18,25H,7,12-17H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCGWKWROZSEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4844222.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4844233.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4844242.png)

![3-[(cyanoacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B4844254.png)


![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844285.png)
![3-[(4-isopropylphenoxy)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4844287.png)
![1-(4-methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4844297.png)
![2-methoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4844298.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4844317.png)

![methyl {5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4844321.png)